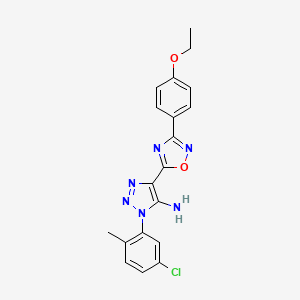

1-(5-chloro-2-methylphenyl)-4-(3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine

CAS No.: 899999-44-1

Cat. No.: VC4591936

Molecular Formula: C19H17ClN6O2

Molecular Weight: 396.84

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 899999-44-1 |

|---|---|

| Molecular Formula | C19H17ClN6O2 |

| Molecular Weight | 396.84 |

| IUPAC Name | 3-(5-chloro-2-methylphenyl)-5-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]triazol-4-amine |

| Standard InChI | InChI=1S/C19H17ClN6O2/c1-3-27-14-8-5-12(6-9-14)18-22-19(28-24-18)16-17(21)26(25-23-16)15-10-13(20)7-4-11(15)2/h4-10H,3,21H2,1-2H3 |

| Standard InChI Key | XGNXWXHZEOXPEP-UHFFFAOYSA-N |

| SMILES | CCOC1=CC=C(C=C1)C2=NOC(=N2)C3=C(N(N=N3)C4=C(C=CC(=C4)Cl)C)N |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

1-(5-chloro-2-methylphenyl)-4-(3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine (CAS No. 899999-44-1) features a 1,2,3-triazole ring linked to a 1,2,4-oxadiazole moiety, both substituted with aromatic groups. The triazole component is bonded to a 5-chloro-2-methylphenyl group at position 1 and an amine group at position 5. The oxadiazole ring connects to a 4-ethoxyphenyl substituent, introducing ether functionality .

Key Structural Attributes:

-

Triazole Ring: Serves as a hydrogen bond acceptor/donor, enhancing interactions with biological targets.

-

Oxadiazole Moiety: Contributes to metabolic stability and aromatic stacking potential.

-

Chlorine and Methoxy Groups: Electron-withdrawing and donating effects modulate reactivity and solubility.

The molecular formula is C₁₉H₁₇ClN₆O₂, with a molar mass of 396.84 g/mol .

Synthesis and Optimization

Synthetic Pathways

The compound’s synthesis typically involves multi-step protocols combining click chemistry and heterocyclic condensation:

-

Triazole Formation: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) links the 5-chloro-2-methylphenyl azide to a propargylamine intermediate.

-

Oxadiazole Construction: Cyclocondensation of amidoximes with carboxylic acid derivatives forms the 1,2,4-oxadiazole ring.

-

Etherification: Introduction of the ethoxy group via nucleophilic substitution on 4-hydroxyphenyl precursors .

Critical Reaction Conditions:

-

Temperature: 80–100°C for cycloadditions

-

Catalysts: Cu(I) salts for triazole formation

-

Solvents: Ethanol/DMF mixtures for optimal yield

Yield optimization requires precise stoichiometry and purification via column chromatography (hexane:ethyl acetate, 7:3).

Physicochemical Properties

Experimental and Calculated Parameters

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 396.84 g/mol | |

| logP | 4.513 | |

| logD | 4.513 | |

| Polar Surface Area | 84.56 Ų | |

| Hydrogen Bond Donors | 2 | |

| Hydrogen Bond Acceptors | 6 |

The compound exhibits moderate lipophilicity (logP = 4.5), suggesting adequate membrane permeability for drug candidates. Its polar surface area aligns with molecules showing oral bioavailability .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume